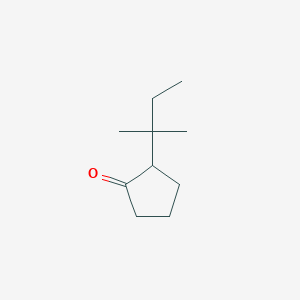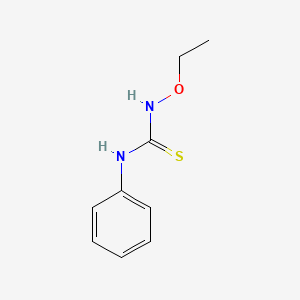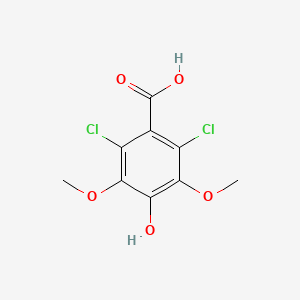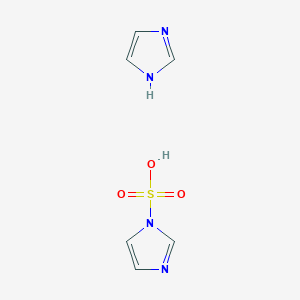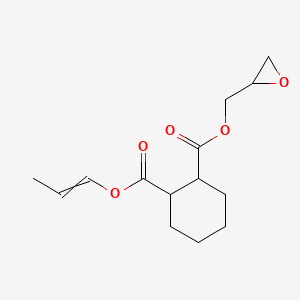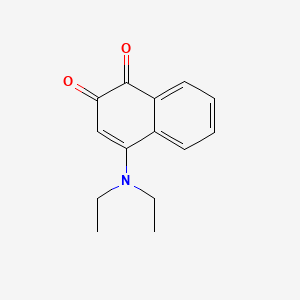
1,3,6,9,12,15-Hexaoxacycloheptadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,6,9,12,15-Hexaoxacycloheptadecane is an organic compound with the molecular formula C12H24O6. It belongs to the class of compounds known as crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. Crown ethers are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,9,12,15-Hexaoxacycloheptadecane typically involves the cyclization of linear polyethers. One common method is the Williamson ether synthesis, where a diol reacts with a dihalide in the presence of a base to form the cyclic ether. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,3,6,9,12,15-Hexaoxacycloheptadecane can undergo various chemical reactions, including:
Oxidation: The ether groups can be oxidized to form peroxides or other oxidized derivatives.
Reduction: Reduction reactions can break the ether linkages, leading to smaller alcohols or hydrocarbons.
Substitution: The hydrogen atoms on the carbon atoms adjacent to the ether oxygen can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield peroxides, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
1,3,6,9,12,15-Hexaoxacycloheptadecane has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst, facilitating the transfer of ions from one phase to another in chemical reactions.
Biology: Crown ethers like this compound are used to study ion transport across biological membranes.
Medicine: They are investigated for their potential use in drug delivery systems, where they can encapsulate and transport therapeutic ions.
Industry: Crown ethers are used in the extraction and separation of metal ions, as well as in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 1,3,6,9,12,15-Hexaoxacycloheptadecane involves its ability to form stable complexes with cations. The ether oxygen atoms in the ring structure can coordinate with metal ions, effectively encapsulating them. This property is utilized in various applications, such as catalysis and ion transport. The molecular targets and pathways involved include the interaction with metal cations and the facilitation of their movement across different phases or membranes.
Comparison with Similar Compounds
Similar Compounds
1,3,6,9,12,15-Hexaoxacyclooctadecane: Another crown ether with a similar structure but a larger ring size.
2-Methyl-1,3,6,9,12,15-hexaoxacycloheptadecane: A methyl-substituted derivative of 1,3,6,9,12,15-Hexaoxacycloheptadecane.
Uniqueness
This compound is unique due to its specific ring size and the number of ether oxygen atoms, which provide it with distinct complexation properties. Its ability to form stable complexes with a variety of cations makes it particularly useful in applications requiring selective ion transport and catalysis.
Properties
CAS No. |
24194-62-5 |
|---|---|
Molecular Formula |
C11H22O6 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
1,3,6,9,12,15-hexaoxacycloheptadecane |
InChI |
InChI=1S/C11H22O6/c1-2-13-4-6-15-8-10-17-11-16-9-7-14-5-3-12-1/h1-11H2 |
InChI Key |
BACZQQMSPFZNJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCOCOCCOCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


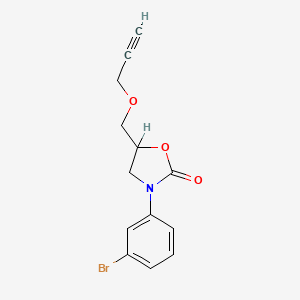
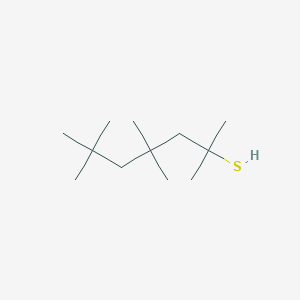
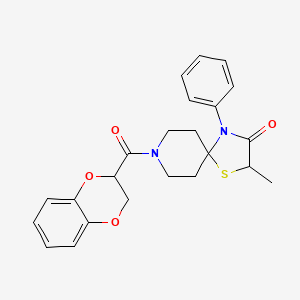
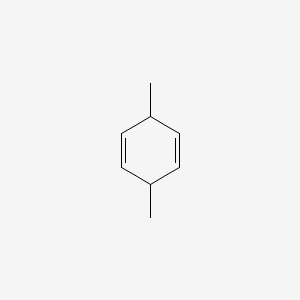
![1,1'-Peroxybis[2-(propan-2-yl)benzene]](/img/structure/B14700089.png)
